5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate
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Overview
Description
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate is a complex organic compound that features two pyridine rings, each substituted with hydroxyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate typically involves multi-step organic reactions. One common approach is the condensation of 5-hydroxypyridine-3-carboxylic acid with 2-aminopropylamine, followed by further functionalization to introduce the second pyridine ring. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl groups can yield pyridine-3,5-dicarboxylic acid derivatives, while reduction of the carboxamide groups can produce corresponding amines .
Scientific Research Applications
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate exerts its effects involves its ability to chelate metal ions. The hydroxyl and carboxamide groups coordinate with metal ions, forming stable complexes. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another iron chelator used in the treatment of iron overload disorders.
Hydroxypyridinones: A class of compounds with similar chelating properties.
Uniqueness
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate is unique due to its dual pyridine ring structure, which enhances its chelating ability and provides additional sites for functionalization. This makes it more versatile compared to other similar compounds .
Properties
IUPAC Name |
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.H2O/c1-9(19-15(23)11-3-13(21)8-17-6-11)4-18-14(22)10-2-12(20)7-16-5-10;/h2-3,5-9,20-21H,4H2,1H3,(H,18,22)(H,19,23);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHKMXPJODUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)O)NC(=O)C2=CC(=CN=C2)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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